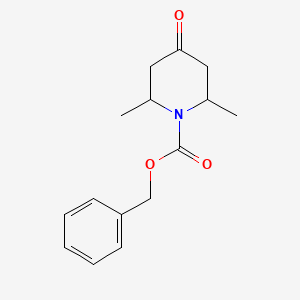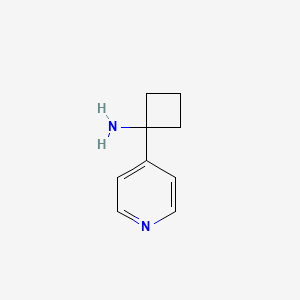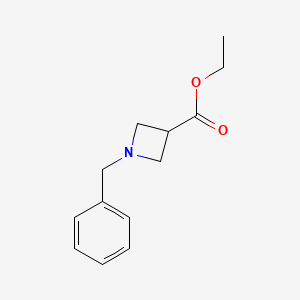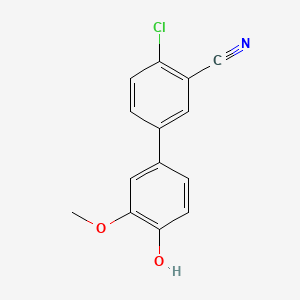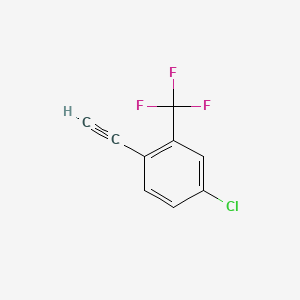
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Summary of the Application
“4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
The major outcome of using “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene” in the synthesis of TFMP derivatives is the protection of crops from pests . In the pharmaceutical industry, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Solvent in Varnishes and Glues
Summary of the Application
Para-Chlorobenzotrifluoride (PCBTF), a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a solvent in varnishes and glues . It is being used as a replacement for the xylene-ethylbenzene hydrocarbon mixture, which is being phased out due to its contribution to the formation of photochemical smog .
Methods of Application or Experimental Procedures
PCBTF is used as a solvent in the formulation of varnishes and glues . It has a low surface tension, so solutions of ink, paint, and varnish will easily penetrate cracks and crevices .
Results or Outcomes
The major outcome of using PCBTF as a solvent is the reduction of volatile organic compounds (VOCs) released into the atmosphere as the solvent evaporates .
3. Synthetic Intermediate
Summary of the Application
Trifluorotoluene, another compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a synthetic intermediate . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
Methods of Application or Experimental Procedures
The synthesis of 3-aminobenzotrifluoride involves nitration followed by reduction to meta-H2NC6H4CF3 . This aniline is then converted to the urea .
Results or Outcomes
The major outcome of using trifluorotoluene as a synthetic intermediate is the production of the herbicide fluometuron .
4. Low Toxicity Alternative to Dichloromethane
Summary of the Application
Trifluorotoluene, a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a low toxicity alternative to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
Methods of Application or Experimental Procedures
As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
Results or Outcomes
The major outcome of using trifluorotoluene as a solvent is its similar solvating properties to dichloromethane, but with a higher boiling point .
5. Synthesis of Isoxazole
Summary of the Application
1-Chloro-2-ethynylbenzene, a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, may be used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The major outcome of using 1-Chloro-2-ethynylbenzene in the synthesis is the production of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-1-ethynyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRWJFXESMNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

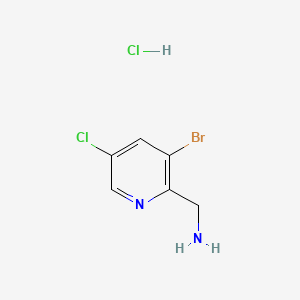
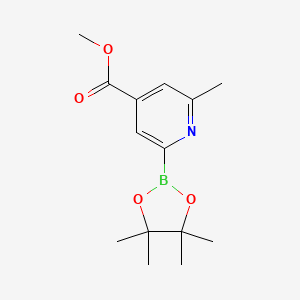
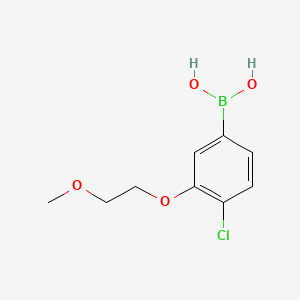
![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)
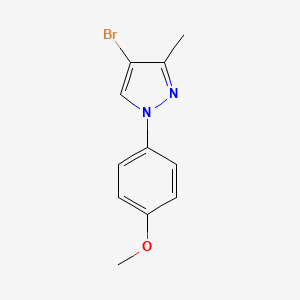
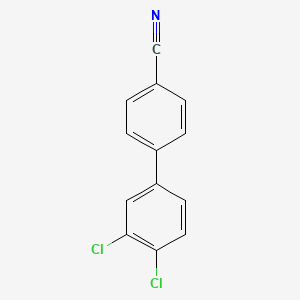
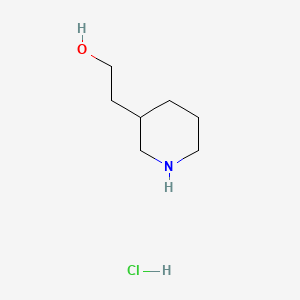
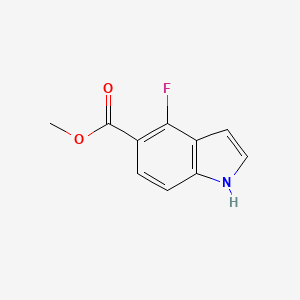
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
